1,5-dibenzyl-2-(4-methoxyphenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
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Overview
Description
1,5-Dibenzyl-2-(4-methoxyphenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound belonging to the pyrazolo[4,3-c]pyridine family This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core substituted with benzyl, methoxyphenyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dibenzyl-2-(4-methoxyphenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multiple steps. One common method starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde, which undergoes an iodine-mediated electrophilic cyclization to form the intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles. This intermediate is then subjected to Suzuki cross-couplings with various boronic acids and alkylation reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibenzyl-2-(4-methoxyphenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with hydrogenated double bonds.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
1,5-Dibenzyl-2-(4-methoxyphenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiproliferative agent against cancer cell lines.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,5-dibenzyl-2-(4-methoxyphenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3), leading to cell death . These actions suggest its potential as an antiproliferative agent.
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: This compound has shown potent antiproliferative effects and shares structural similarities with 1,5-dibenzyl-2-(4-methoxyphenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C28H25N3O3 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
1,5-dibenzyl-2-(4-methoxyphenyl)-4-methylpyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C28H25N3O3/c1-20-27-25(17-26(32)29(20)18-21-9-5-3-6-10-21)30(19-22-11-7-4-8-12-22)31(28(27)33)23-13-15-24(34-2)16-14-23/h3-17H,18-19H2,1-2H3 |
InChI Key |
AYNDSKNBSDDVDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CC3=CC=CC=C3)N(N(C2=O)C4=CC=C(C=C4)OC)CC5=CC=CC=C5 |
Origin of Product |
United States |
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